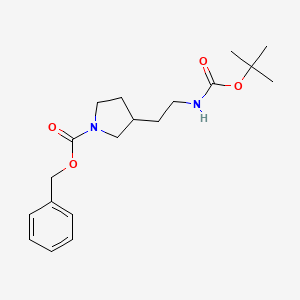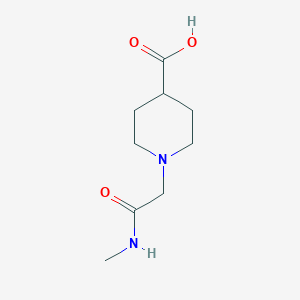![molecular formula C7H8N2O4 B11818654 methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is a chemical compound with the molecular formula C7H8N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and hydroxycarbamimidoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the reaction of furan-3-carboxylic acid with hydroxylamine to form the hydroxycarbamimidoyl intermediate, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions generally require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl furan-3-carboxylate: Lacks the hydroxycarbamimidoyl group, making it less reactive in certain biochemical assays.
Ethyl furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Furan-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate.
Uniqueness
Methyl 5-[(E)-N’-hydroxycarbamimidoyl]furan-3-carboxylate is unique due to the presence of both ester and hydroxycarbamimidoyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-12-7(10)4-2-5(13-3-4)6(8)9-11/h2-3,11H,1H3,(H2,8,9) |
Clé InChI |
VXEQQYGCMQEBIC-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)C1=COC(=C1)/C(=N\O)/N |
SMILES canonique |
COC(=O)C1=COC(=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


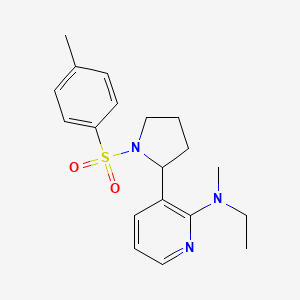


![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

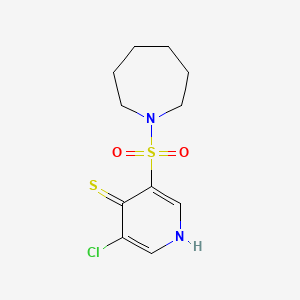
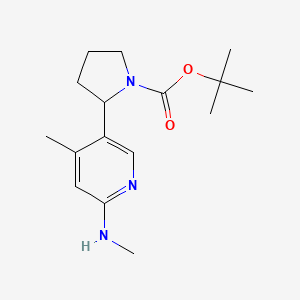
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
